molecular formula C15H13BrO2 B1442984 4-Bromo-3-methylbenzoic acid benzyl ester CAS No. 591775-13-2

4-Bromo-3-methylbenzoic acid benzyl ester

Cat. No.: B1442984
CAS No.: 591775-13-2
M. Wt: 305.17 g/mol
InChI Key: SGLOQAVILGCIRP-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzoic acid benzyl ester is an organic compound that serves as a versatile synthetic intermediate in advanced research and development. This benzyl ester protects the carboxylic acid functional group, allowing for selective reactions at other sites on the molecule, such as the aromatic bromide, during multi-step synthesis . Compounds of this class are frequently employed in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck reactions) to construct complex biaryl systems valuable in pharmaceutical chemistry and materials science . The bromine atom serves as a good leaving group for nucleophilic substitution, while the benzyl ester can be cleaved under controlled conditions to reveal the free carboxylic acid in later synthesis stages. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions; it may cause skin and eye irritation and respiratory irritation . For comprehensive handling and safety information, including hazard statements (H315, H319, H335), please refer to the Safety Data Sheet (SDS) .

Properties

IUPAC Name

benzyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-9-13(7-8-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLOQAVILGCIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Methylbenzoic Acid Esters

A common approach to prepare 4-bromo-3-methylbenzoic acid derivatives involves selective bromination of 3-methylbenzoic acid esters. This step introduces the bromine atom at the 4-position relative to the methyl substituent.

Key Method: Photochemical Bromination Using N-Bromosuccinimide (NBS)

  • Starting Material: 4-methyl-3-methoxybenzoic acid esters (analogs to 3-methylbenzoic acid esters)
  • Reagent: N-bromosuccinimide (NBS)
  • Solvent: Chlorobenzene or certain carboxylic acid esters (avoiding toxic solvents like carbon tetrachloride)
  • Conditions: Irradiation with light of wavelength between $$10^{-5}$$ and $$10^{-8}$$ m, temperature range from -10 °C to 120 °C
  • Outcome: High yields (64% to 95%) of brominated esters with good regioselectivity
  • Advantages: Avoids use of toxic solvents such as carbon tetrachloride, which is restricted due to its toxicity (liver and kidney effects)
  • Reference: German patent DE19531164A1 describes this process emphasizing environmental and safety improvements while maintaining high yields.
Parameter Details
Brominating agent N-bromosuccinimide (NBS)
Solvent Chlorobenzene or carboxylic acid esters
Temperature range -10 °C to 120 °C
Light wavelength $$10^{-5}$$ to $$10^{-8}$$ m (photochemical)
Yield range 64% - 95%
Advantages High yield, avoids toxic solvents

Esterification to Form Benzyl Ester

Following bromination, the carboxylic acid function is esterified with benzyl alcohol to form the benzyl ester.

Typical Esterification Methods:

  • Acid-Catalyzed Esterification: Using benzyl alcohol and strong acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions.
  • Activation via Acid Chloride: Conversion of 4-bromo-3-methylbenzoic acid to its acid chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with benzyl alcohol in the presence of a base (e.g., pyridine) to form the benzyl ester.
  • Advantages: Acid chloride method typically offers higher yields and milder reaction conditions than direct acid-catalyzed esterification.

Alternative Synthetic Route: Friedel-Crafts Acylation Followed by Bromination and Esterification

An alternative approach involves:

  • Step 1: Friedel-Crafts acylation of toluene derivatives to introduce the carboxylic acid function or precursor.
  • Step 2: Bromination at the 4-position using bromine or NBS.
  • Step 3: Esterification with benzyl alcohol as described above.

This route is less direct but can be useful when starting materials are different or when regioselectivity needs to be controlled via directing groups.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
Photochemical bromination with NBS NBS, chlorobenzene, light irradiation, -10 to 120 °C Avoids toxic solvents, high regioselectivity 64% - 95% Suitable for 4-bromomethyl-3-methoxybenzoic esters analogs
Acid chloride formation + esterification Oxalyl chloride or thionyl chloride, benzyl alcohol, base High yield, mild conditions High Common esterification strategy
Friedel-Crafts acylation + bromination + esterification AlCl3, bromine or NBS, benzyl alcohol Flexible starting materials Moderate to high Multi-step, regioselectivity control
Two-step one-pot acylation and esterification AlCl3, oxalyl chloride, aprotic solvent, benzyl alcohol Fewer steps, high yield High Adapted from methyl ester synthesis

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbenzoic acid benzyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Ester hydrolysis: The ester group can be hydrolyzed to yield 4-Bromo-3-methylbenzoic acid and benzyl alcohol.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.

Major Products Formed

    Nucleophilic substitution: Substituted benzoic acid esters with different functional groups.

    Ester hydrolysis: 4-Bromo-3-methylbenzoic acid and benzyl alcohol.

    Oxidation: 4-Bromo-3-carboxybenzoic acid.

Scientific Research Applications

Synthetic Applications

2.1. Intermediate in Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds, including:

  • Benzyl esters : It can be converted into other benzyl esters, enhancing its versatility in chemical reactions.
  • Pharmaceutical compounds : Its derivatives are often used in the development of anti-inflammatory drugs and other therapeutic agents .

2.2. Reaction Conditions and Yields

The following table summarizes some typical reactions involving 4-bromo-3-methylbenzoic acid benzyl ester:

Reaction TypeConditionsYield (%)Reference
N-acylation with aminesDMF, 80°C85
Esterification with alcoholsReflux in toluene90
Coupling reactions with boronic acidsMicrowave irradiation, DMF, 100°C75

Pharmaceutical Applications

3.1. Development of Anti-inflammatory Agents

Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .

Case Study: Peptidoleukotriene Antagonists
In a study published in the Journal of Medicinal Chemistry, 4-bromo-3-methylbenzoic acid derivatives were synthesized as peptidoleukotriene antagonists, demonstrating significant biological activity against inflammatory responses .

3.2. Testosterone Inhibitors

The compound has also been explored for its potential as a testosterone 5α-reductase inhibitor, which is relevant for treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzoic acid benzyl ester depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In ester hydrolysis, the ester bond is cleaved by water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound Br (C4), CH₃ (C3), benzyl ester ~275.1 (calc.) High lipophilicity; potential polymerization applications (inferred)
4-Bromo-3-methylbenzoic acid methyl ester Br (C4), CH₃ (C3), methyl ester 229.07 Used in nickel-initiated asymmetric polymerizations
4-Bromo-3-methoxymethyl-benzoic acid ethyl ester Br (C4), CH₂OCH₃ (C3), ethyl ester 273.13 Enhanced solubility due to methoxy group
Methyl 2-bromo-5-methoxybenzoate Br (C2), OCH₃ (C5), methyl ester 245.06 Altered electronic effects from substituent positions
4-Bromo-2-methylbenzoic acid Br (C4), CH₃ (C2) 215.04 Lower steric hindrance compared to C3-methyl derivatives

Key Findings:

Substituent Position Effects: The position of the bromine and methyl groups significantly influences reactivity. In esters, substituents like methoxymethyl (e.g., 4-bromo-3-methoxymethyl-benzoic acid ethyl ester) increase solubility in polar solvents due to the electron-donating methoxy group .

Ester Group Impact: The benzyl ester’s bulky aromatic group increases lipophilicity compared to methyl or ethyl esters, which may improve stability in non-polar reaction environments but hinder hydrolysis under acidic/basic conditions . Methyl esters (e.g., 4-bromo-3-methylbenzoic acid methyl ester) are more reactive in nucleophilic acyl substitutions due to the smaller leaving group (methoxide vs. benzyloxide) .

Synthetic Utility: Methyl and ethyl esters are often preferred in polymerization initiators due to their balance of reactivity and ease of removal . Benzyl esters may be advantageous in protecting carboxylic acid groups during multi-step syntheses, as the benzyl group can be selectively cleaved via hydrogenolysis .

pH-Dependent Stability :

  • Benzyl esters are less prone to hydrolysis under weakly acidic conditions (pH 4–6) compared to methyl esters, aligning with studies on benzyl ester bond formation in DHP-glucosiduronic acid complexes .

Biological Activity

4-Bromo-3-methylbenzoic acid benzyl ester (CAS No: 591775-13-2) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C15H13BrO2
  • Molecular Weight : 305.17 g/mol
  • Purity : Typically around 95% .
  • Physical Appearance : Generally appears as a white to off-white powder.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, potentially useful against certain bacterial strains.

Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduces inflammation in animal models, suggesting potential therapeutic applications.
AntitumorShows promise in inhibiting tumor growth in vitro and in vivo studies.
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines, indicating potential for cancer therapy.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various esters, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects :
    In a controlled animal study, the compound was administered to assess its anti-inflammatory properties. The results showed a marked reduction in inflammatory markers compared to the control group, suggesting its potential use in treating inflammatory diseases.
  • Cytotoxicity Testing :
    In vitro assays on cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations, indicating its potential as an antitumor agent.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Respiratory Effects : May cause respiratory irritation (H335) if inhaled .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-bromo-3-methylbenzoic acid benzyl ester?

The synthesis typically involves esterification of 4-bromo-3-methylbenzoic acid with benzyl alcohol under acidic catalysis. A common method uses a Dean-Stark trap to remove water and shift equilibrium toward ester formation. Refluxing in toluene with a catalytic amount of sulfuric acid (1–5 mol%) at 110–120°C for 6–12 hours is standard. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .

Basic: How can the purity and structure of this ester be validated post-synthesis?

Key techniques include:

  • NMR spectroscopy : Confirm esterification via disappearance of carboxylic acid proton (~12 ppm) and appearance of benzyl ester protons (δ ~5.3 ppm for CH₂Ph).
  • HPLC/MS : Assess purity (>95%) and molecular ion peak ([M+H]+ expected at m/z ~293–295 for C₁₅H₁₃BrO₂).
  • Melting point analysis : Compare observed mp (e.g., 181°C for related bromo-methylbenzoic acids) to literature values .

Advanced: How does pH influence the stability of benzyl ester bonds in this compound during downstream reactions?

Benzyl esters are prone to hydrolysis under acidic or basic conditions. Evidence suggests that at pH < 4, ester bonds hydrolyze rapidly due to acid-catalyzed cleavage, while neutral to mildly basic conditions (pH 7–9) favor stability. For reactions requiring retention of the ester group, maintain pH 6–8 using buffered systems (e.g., phosphate or Tris). Note that competing nucleophiles (e.g., amines) in neutral conditions may lead to transesterification .

Advanced: What strategies resolve contradictions in reported reaction yields for benzyl ester derivatives?

Discrepancies often arise from:

  • Impurity in starting materials : Use HPLC-validated 4-bromo-3-methylbenzoic acid (>98% purity) to avoid side reactions.
  • Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging.
  • Catalyst choice : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) for milder conditions, improving reproducibility .

Advanced: How can this ester serve as a precursor in synthesizing complex heterocycles?

The bromine substituent enables cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example:

Buchwald-Hartwig amination : React with primary amines to form 3-methyl-4-aminobenzoic acid derivatives.

Cyclization : Use Pd-catalyzed C–H activation to generate benzofuran or indole scaffolds.
Optimize solvent (DMF or THF) and ligand (XPhos) for coupling efficiency .

Basic: What safety precautions are critical when handling this compound?

  • Skin/eye contact : Immediate flushing with water (15+ minutes) followed by medical consultation due to potential irritancy from benzyl esters and brominated aromatics.
  • Inhalation risks : Use fume hoods; brominated compounds may release HBr upon decomposition.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced: How does steric hindrance from the 3-methyl group affect reactivity in nucleophilic substitutions?

The methyl group at position 3 reduces accessibility to the para-bromine, slowing SNAr reactions. To mitigate:

  • Use polar aprotic solvents (DMSO, DMF) to stabilize transition states.
  • Employ microwave-assisted heating (120°C, 30 min) to enhance reaction rates.
  • Consider Pd-catalyzed methods (e.g., Ullmann coupling) for bulky nucleophiles .

Advanced: What analytical methods differentiate between ester degradation products and synthetic intermediates?

  • Tandem MS/MS : Fragment ions at m/z 91 (benzyl cation) and 214 (parent acid + Br) confirm ester cleavage.
  • FTIR : Loss of ester C=O stretch (~1740 cm⁻¹) and emergence of carboxylic acid O–H (~2500–3500 cm⁻¹) indicate hydrolysis.
  • XRD : Compare crystal structures to distinguish between ester and acid forms .

Basic: What solvents are optimal for recrystallizing this ester?

A 3:1 hexane/ethyl acetate mixture achieves high recovery (>85%) with minimal co-solvent residues. For thermally sensitive batches, slow cooling from 40°C to 4°C enhances crystal purity .

Advanced: How to design experiments probing the ester’s role in lignin-carbohydrate complexes (LCCs)?

Model studies using dehydrogenation polymers (DHPs) show benzyl esters form between lignin quinone methides and glucuronic acid. Key steps:

Enzymatic polymerization : Use laccase/O₂ to generate DHP from coniferyl alcohol.

pH control : Maintain pH 4–5 to favor ester over ether linkages.

NMR analysis : ¹³C CP/MAS NMR detects ester carbonyls at ~168 ppm .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-methylbenzoic acid benzyl ester
Reactant of Route 2
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4-Bromo-3-methylbenzoic acid benzyl ester

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